Selective Inhibition of C4 Plant PEPC: Herbicide Lead Differentiation from Pentahydroxychalcone Analog
2',3',4'-Trihydroxychalcone is a potent and highly selective inhibitor of phosphoenolpyruvate carboxylase (PEPC) from C4 plants, a key enzyme in the photosynthetic pathway of many problematic weeds. In a direct head-to-head comparison with the more hydroxylated analog 2',3',4',3,4-pentahydroxychalcone, 2',3',4'-trihydroxychalcone exhibited an IC50 of 4.2 μM against C4 PEPC while showing no inhibitory effect on C3 plant PEPC at the same concentration range, yielding a selectivity factor of 15-45 [1]. The pentahydroxychalcone analog was more potent (IC50 = 600 nM) but retained comparable C4/C3 selectivity. Importantly, at the whole-plant level, 2',3',4'-trihydroxychalcone demonstrated pronounced growth-inhibitory effects on the C4 weed Amaranthus retroflexus without measurable effects on oilseed rape, a C3 crop plant [1].
| Evidence Dimension | C4 PEPC enzyme inhibition potency and C4/C3 selectivity |
|---|---|
| Target Compound Data | IC50 = 4.2 μM against C4 PEPC; no inhibition of C3 PEPC at this concentration range |
| Comparator Or Baseline | 2',3',4',3,4-Pentahydroxychalcone: IC50 = 600 nM against C4 PEPC; also selective for C4 over C3 PEPC |
| Quantified Difference | Selectivity factor (C4 vs. C3 PEPC) = 15-45 for both compounds; pentahydroxychalcone is 7-fold more potent on C4 PEPC |
| Conditions | In vitro enzyme assay using recombinant C4 and C3 PEPC; whole-plant growth assays on Amaranthus retroflexus (C4) and oilseed rape (C3) |
Why This Matters
This selective C4 PEPC inhibition profile is unique among chalcones and positions 2',3',4'-trihydroxychalcone as a validated lead scaffold for developing selective herbicides against C4 weeds while sparing C3 crops.
- [1] Nguyen, G. T., et al. (2016). Chalcone-based Selective Inhibitors of a C4 Plant Key Enzyme as Novel Potential Herbicides. Scientific Reports (PMC4893628). View Source
